N-Cbz-3(S)-fluoropyrrolidine
Description
Significance of Fluorinated Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone scaffold in medicinal chemistry. tandfonline.comnih.gov Its non-planar, sp³-hybridized structure allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems, which is a crucial factor for the clinical success of new bioactive molecules. nih.gov The versatility of the pyrrolidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of a compound's properties to enhance target selectivity and minimize side effects. tandfonline.com Consequently, the pyrrolidine nucleus is a prevalent feature in many FDA-approved drugs. nih.gov
The strategic incorporation of fluorine into organic molecules, including pyrrolidine scaffolds, has become a powerful strategy in modern drug design. nih.gov The introduction of fluorine can profoundly influence a molecule's properties in several beneficial ways:
Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the in vivo lifetime of a drug. chimia.chresearchgate.net
Bioavailability and Permeability: Fluorine's high electronegativity can modulate the basicity (pKa) of nearby amino groups, which can enhance bioavailability. nih.gov Furthermore, the inclusion of fluorine can improve a molecule's permeability across cell membranes. nih.govrsc.org
Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as proteins, potentially increasing the binding affinity and potency of a drug. researchgate.netrsc.org
Fluorinated pyrrolidines, therefore, merge the structural advantages of the pyrrolidine ring with the unique physicochemical benefits of fluorine. rsc.org These scaffolds are recognized as valuable building blocks for active pharmaceutical ingredients (APIs) and have also found applications in materials science, for instance, in the development of ferroelectrics. ossila.comresearchgate.net
| Property | Effect of Fluorine Incorporation | Reference |
|---|---|---|
| Metabolic Stability | Increases metabolic stability by blocking C-H oxidation. | chimia.chresearchgate.net |
| Lipophilicity | Modulates lipophilicity, which can impact absorption and distribution. | nih.govrsc.org |
| Basicity (pKa) of Amine | Lowers the pKa of the pyrrolidine nitrogen, affecting ionization state and bioavailability. | nih.gov |
| Binding Interactions | Can form hydrogen bonds and other non-covalent interactions, enhancing binding to target proteins. | researchgate.netrsc.org |
| Conformation | Influences the puckering of the pyrrolidine ring, which can pre-organize the molecule for optimal target binding. | nih.gov |
Overview of Chiral Fluorine-Containing Heterocycles
Chiral fluorine-containing heterocycles represent a critically important class of compounds in contemporary organic chemistry and drug discovery. researchgate.netnih.gov The introduction of a stereogenic center bearing a fluorine atom provides a level of structural complexity and specificity that is highly sought after. nih.gov The precise spatial orientation of the fluorine atom can lead to significantly different biological activities between enantiomers, as their interactions with chiral biological macromolecules like enzymes and receptors can differ substantially. nih.gov
The synthesis of these molecules presents a formidable challenge, necessitating the development of sophisticated asymmetric catalytic methods. chimia.chnih.gov Key strategies that have been developed include:
Asymmetric Electrophilic Fluorination: Using chiral catalysts to direct the addition of an electrophilic fluorine source (such as Selectfluor® or N-Fluorobenzenesulfonimide) to a prochiral substrate, thereby creating a chiral C-F bond with high enantioselectivity. chimia.ch
Use of Chiral Fluorinated Building Blocks: Employing small, enantiomerically pure molecules that already contain a fluorinated stereocenter as starting materials for more complex targets. chimia.ch N-Cbz-3(S)-fluoropyrrolidine is a prime example of such a building block.
Catalytic Asymmetric Reactions: Developing transition metal-catalyzed or organocatalyzed reactions that can construct the chiral heterocyclic ring system while controlling the stereochemistry of the fluorine-bearing center. nih.govuniv-rennes.fr
The successful application of these methods provides access to a diverse range of chiral fluorinated heterocycles, which are invaluable tools for medicinal chemists. univ-rennes.fr
| Strategy | Description | Typical Reagents/Catalysts | Reference |
|---|---|---|---|
| Asymmetric Electrophilic Fluorination | Enantioselective addition of an F+ source to a nucleophilic carbon. | Selectfluor®, NFSI; Chiral Phase-Transfer Catalysts, Organocatalysts. | chimia.chnih.gov |
| Asymmetric Nucleophilic Fluorination | Enantioselective opening of epoxides or displacement of leaving groups with a fluoride (B91410) source. | Metal fluorides (e.g., AgF, KF); Chiral Lewis Acids. | wiley.com |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of a fluorinated substrate. | Enzymes (e.g., lipases), Chiral Catalysts. | rsc.org |
| Use of Chiral Pool | Starting from naturally occurring chiral molecules to synthesize fluorinated analogs. | Amino acids, carbohydrates, etc. | chimia.ch |
Academic Research Trajectories and Unique Challenges Associated with this compound
Academic and industrial research involving this compound primarily focuses on its utility as a chiral synthetic intermediate. Its pre-defined stereochemistry and the presence of the robust Cbz protecting group make it an attractive starting point for multi-step syntheses of complex, high-value molecules. ossila.comrsc.org Research trajectories often involve the nucleophilic opening of the pyrrolidine ring or, more commonly, the deprotection of the Cbz group followed by functionalization of the secondary amine to incorporate the fluorinated pyrrolidine moiety into a larger molecular framework. ossila.comorganic-chemistry.org
However, the synthesis and manipulation of this compound are not without their difficulties. The primary challenges include:
Stereoselective Fluorination: The initial challenge lies in the enantioselective synthesis of the 3-fluoropyrrolidine (B48656) core itself. Methods often rely on the fluorination of a precursor like 3-hydroxypyrrolidine, which can be difficult to control and may require specialized and expensive fluorinating agents and chiral catalysts. researchgate.net
Protecting Group Stability and Cleavage: While the Cbz group is generally stable, it is not entirely inert. It can be sensitive to harsh acidic conditions and certain transition metal catalysts that might be required for other transformations in a synthetic sequence. total-synthesis.com Its removal via catalytic hydrogenation, while common, is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups, thus limiting its orthogonality in some synthetic plans. organic-chemistry.org
Handling and Reactivity: The introduction of the electron-withdrawing fluorine atom can influence the reactivity of the pyrrolidine ring and the nitrogen atom, which must be considered when planning subsequent chemical transformations.
Recent research in asymmetric catalysis continues to address these challenges by developing more efficient, selective, and robust methods for the synthesis of chiral fluorinated heterocycles and for the manipulation of protecting groups like Cbz. frontiersin.orgnih.gov Studies involving vibrational circular dichroism have also been employed to definitively determine the absolute configuration of related chiral fluorinated pyrrolidine derivatives, highlighting the analytical challenges and the importance of stereochemical integrity in this area of research. researchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQYMNWQXVFIBE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222727 | |
| Record name | Phenylmethyl (3S)-3-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136725-52-5 | |
| Record name | Phenylmethyl (3S)-3-fluoro-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136725-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (3S)-3-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for N Cbz 3 S Fluoropyrrolidine
Deoxyfluorination Strategies
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a primary strategy for synthesizing fluorinated organic compounds. The stereochemical outcome of this transformation is paramount when preparing enantiomerically pure products such as N-Cbz-3(S)-fluoropyrrolidine.
Direct Stereospecific Deoxyfluorination of Hydroxylated Precursors (e.g., (R)-N-Cbz-3-hydroxypyrrolidine)
The most direct route to this compound involves the deoxyfluorination of its hydroxylated precursor, (R)-N-Cbz-3-hydroxypyrrolidine. This transformation is typically achieved using a variety of fluorinating reagents that facilitate the substitution of the hydroxyl group with fluorine. One of the most common reagents for this purpose is diethylaminosulfur trifluoride (DAST). The reaction generally proceeds with an inversion of stereochemistry, which is crucial for obtaining the desired (S)-configuration from the (R)-alcohol precursor.
Reagent-Controlled Approaches for Stereocontrolled Fluorine Introduction (e.g., XtalFluor-E, DAST Analogs)
In recent years, newer generations of deoxyfluorination reagents have been developed to overcome some of the limitations of DAST, such as its thermal instability and the formation of byproducts. These modern reagents, often referred to as DAST analogs, offer improved safety profiles and, in some cases, enhanced selectivity. XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) is a prime example of such a reagent. It is a crystalline solid that is more stable and easier to handle than the liquid DAST.
The use of XtalFluor-E has been successfully demonstrated for the stereocontrolled synthesis of this compound from (R)-N-Cbz-3-hydroxypyrrolidine. The reaction, promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds with high efficiency and excellent stereochemical control, affording the desired product with a high degree of inversion.
Table 1: Synthesis of (S)-N-Cbz-3-fluoropyrrolidine using XtalFluor-E
| Precursor | Reagent | Base | Solvent | Yield | Stereochemical Outcome |
|---|---|---|---|---|---|
| (R)-N-Cbz-3-hydroxypyrrolidine | XtalFluor-E | DBU | Dichloromethane | High | Inversion of configuration |
This reagent-controlled approach provides a reliable and safer alternative to traditional methods, ensuring the desired stereoisomer is obtained in good yield.
Mechanistic Investigations of Stereochemical Inversion and Selectivity in Deoxyfluorination Reactions
The stereochemical outcome of deoxyfluorination reactions is a critical aspect of their application in asymmetric synthesis. For reagents like DAST and its analogs, the reaction with an alcohol is generally understood to proceed through an S_N2 (bimolecular nucleophilic substitution) mechanism. This mechanism accounts for the observed inversion of stereochemistry at the carbon center bearing the hydroxyl group.
The process is initiated by the activation of the hydroxyl group by the fluorinating reagent, converting it into a good leaving group. In the case of DAST, an intermediate alkoxyaminosulfur difluoride is formed. This is followed by the nucleophilic attack of a fluoride (B91410) ion from the backside of the carbon-oxygen bond. This backside attack forces the leaving group to depart from the front side, resulting in a complete inversion of the stereocenter's configuration.
The high stereoselectivity observed in the conversion of (R)-N-Cbz-3-hydroxypyrrolidine to this compound is a direct consequence of this S_N2 pathway. The well-defined transition state of the S_N2 reaction minimizes the formation of the undesired (R)-enantiomer, ensuring the production of the enantiomerically pure (S)-product. Factors such as the steric hindrance around the reaction center and the nature of the solvent can influence the efficiency of the reaction but the stereochemical course is predominantly dictated by the S_N2 mechanism.
Intramolecular Cyclofluorination Reactions
An alternative approach to the synthesis of fluorinated pyrrolidines involves the intramolecular cyclization of a precursor molecule that already contains the fluorine atom or where the fluorine is introduced during the cyclization step. These methods offer a powerful way to construct the heterocyclic ring with concomitant installation of the fluorine substituent.
Hypervalent Iodine-Mediated Aminofluorination of Unsaturated Amine Precursors
Hypervalent iodine reagents have emerged as versatile tools in modern organic synthesis, capable of mediating a wide range of transformations, including aminofluorination reactions. In this context, an unsaturated amine precursor, such as an N-protected homoallylamine, can undergo an intramolecular cyclization reaction where a nitrogen atom and a fluorine atom are added across the double bond.
Research has demonstrated the successful synthesis of N-tosyl-3-fluoropyrrolidines through the intramolecular aminofluorination of homoallylamine derivatives using a reagent system composed of PhI(OAc)2 and Py·HF. This reaction proceeds in good to high yields and provides a direct route to the 3-fluoropyrrolidine (B48656) core. While this specific example utilizes a tosyl protecting group, the methodology holds promise for adaptation to N-Cbz protected substrates. The reaction is believed to proceed through the formation of a high-valent iodine-alkene complex, which is then attacked by the intramolecular nitrogen nucleophile, followed by the delivery of fluoride to complete the cyclization. The stereochemical outcome of such reactions would depend on the geometry of the cyclization transition state.
Palladium-Catalyzed Carboamination Strategies for Pyrrolidine (B122466) Ring Closure
Palladium-catalyzed reactions have become indispensable in the synthesis of heterocyclic compounds. Carboamination, the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a double bond, is a powerful strategy for the construction of pyrrolidine rings. In the context of synthesizing this compound, this methodology could potentially be adapted in a multi-step sequence.
For instance, a suitably functionalized N-Cbz protected unsaturated amine could undergo a palladium-catalyzed intramolecular carboamination reaction to form the pyrrolidine ring. While the direct incorporation of fluorine during the palladium-catalyzed step is less common, this strategy could be employed to construct the core pyrrolidine structure, which could then be subjected to a subsequent fluorination step. The stereoselectivity of the palladium-catalyzed cyclization is often high and can be controlled by the choice of ligands and reaction conditions. Tandem N-arylation/carboamination reactions catalyzed by palladium have been shown to produce N-aryl-2-benzyl pyrrolidine derivatives with good to excellent levels of diastereoselectivity, showcasing the potential for stereocontrol in such cyclizations.
Strategies Involving Bromofluorination and Subsequent Cyclization
A plausible, though not extensively documented for this specific molecule, stereoselective route to this compound involves the bromofluorination of a suitable acyclic precursor, followed by an intramolecular cyclization. This strategy hinges on the diastereoselective addition of bromine and fluorine across a double bond, with the stereochemistry of the starting material influencing the configuration of the newly formed stereocenters.
The general approach would likely commence with an N-Cbz protected allylic amine. Treatment of this substrate with a source of electrophilic bromine and nucleophilic fluorine, such as N-bromosuccinimide (NBS) in the presence of a fluoride salt or a hydrogen fluoride-amine complex, would generate a bromofluoro intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, with the bromine atom adding to the less substituted carbon of the alkene.
Subsequent intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromine atom, would then lead to the formation of the pyrrolidine ring. The stereochemical outcome of the cyclization is dictated by the stereochemistry of the bromofluoro intermediate, proceeding through an SN2 mechanism with inversion of configuration at the carbon bearing the bromine atom. The stereochemistry of the fluorine-bearing carbon, established during the initial bromofluorination step, would be retained in the final product. While this method is a recognized strategy for the synthesis of halogenated heterocycles, specific examples detailing the synthesis of this compound via this route are not prevalent in the reviewed literature.
Asymmetric Synthesis Approaches for Chiral Fluoropyrrolidines
Asymmetric synthesis provides a more direct and often more efficient means of accessing enantiomerically pure compounds like this compound. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the pyrrolidine precursor to control the diastereoselective introduction of the fluorine atom.
Ligand-controlled methodologies, on the other hand, employ chiral ligands complexed to a metal catalyst to create a chiral environment that favors the formation of one enantiomer over the other. For instance, a transition metal-catalyzed reaction, such as an asymmetric fluorination or a cycloaddition, could be employed where a chiral ligand directs the stereochemical outcome.
While the direct application of these methods to the synthesis of this compound is not extensively reported, analogous transformations in pyrrolidine chemistry are well-established. For example, the use of chiral ligands in copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes has been shown to produce chiral fluoropyrrolidines with high stereoselectivity. rsc.org This suggests that a similar strategy, perhaps involving a fluorinated dipolarophile and an appropriate azomethine ylide precursor, could be adapted for the synthesis of the target molecule.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govcas.cn Chiral secondary amines, such as proline and its derivatives, are frequently used to catalyze enantioselective reactions. For the synthesis of fluoropyrrolidines, an organocatalytic approach could involve the enantioselective fluorination of an enamine or enal intermediate derived from a pyrrolidine precursor. The chiral organocatalyst would control the facial selectivity of the fluorine addition.
Biocatalysis utilizes enzymes to carry out chemical transformations with high stereo- and regioselectivity. nih.govnih.gov While a specific biocatalytic route to this compound is not well-documented, the potential for such a process exists. For instance, a hydrolase could be used for the kinetic resolution of a racemic fluoropyrrolidine derivative, or a fluorinase enzyme could potentially be engineered to catalyze the direct fluorination of a suitable pyrrolidine precursor.
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemate into a single enantiomer in theoretically 100% yield. nih.govchemrxiv.orgresearchgate.net This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer.
A highly relevant example is the dynamic kinetic resolution of racemic N-Cbz-3-hydroxypyrrolidine. In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the alcohol, while a ruthenium catalyst simultaneously racemizes the unreacted enantiomer. This allows for the high-yield synthesis of an enantiomerically enriched acylated product, which can then be converted to the desired fluoropyrrolidine.
The enantiomerically pure N-Cbz-3(S)-hydroxypyrrolidine obtained from this resolution is a key intermediate for the synthesis of this compound. The subsequent conversion of the hydroxyl group to a fluorine atom can be achieved through nucleophilic fluorination, as will be discussed in the next section.
Enzyme-mediated transformations can also be employed for the kinetic resolution of fluorinated pyrrolidine precursors. For example, a lipase could be used to selectively hydrolyze one enantiomer of a racemic ester derivative of a fluoropyrrolidine, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed product.
Strategic Fluorination Techniques and Reagents
The introduction of the fluorine atom onto the pyrrolidine ring is a critical step in the synthesis of this compound. Various fluorination techniques and reagents can be employed, with nucleophilic fluorination being a common and effective approach.
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. A common and effective strategy for the synthesis of this compound is the nucleophilic fluorination of an enantiomerically pure precursor, such as N-Cbz-3(S)-hydroxypyrrolidine.
The hydroxyl group of N-Cbz-3(S)-hydroxypyrrolidine is first converted into a good leaving group, such as a tosylate, mesylate, or triflate. This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester is then treated with a source of nucleophilic fluoride, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., Kryptofix 222), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF). The fluorination reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the C3 position. Therefore, to obtain the (S)-fluoropyrrolidine, the starting material should be the (R)-hydroxypyrrolidine.
Alternatively, reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can be used to directly convert the hydroxyl group to a fluorine atom, often with retention of configuration, although the stereochemical outcome can be substrate-dependent.
A summary of representative nucleophilic fluorination reagents and their common applications is presented in the table below.
Table 1: Common Nucleophilic Fluorinating Reagents
| Reagent | Precursor Functional Group | Typical Reaction Conditions |
|---|---|---|
| Potassium Fluoride (KF) with Kryptofix 222 | Alcohol (via sulfonate ester) | Aprotic polar solvent (e.g., acetonitrile), elevated temperature |
| Cesium Fluoride (CsF) | Alcohol (via sulfonate ester) | Aprotic polar solvent (e.g., DMF, DMSO), elevated temperature |
| Tetrabutylammonium Fluoride (TBAF) | Alcohol (via sulfonate ester) | Aprotic solvent (e.g., THF), room temperature to elevated temperature |
| Diethylaminosulfur Trifluoride (DAST) | Alcohol | Aprotic solvent (e.g., dichloromethane), low temperature to room temperature |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | Alcohol | Aprotic solvent (e.g., THF, dichloromethane), low temperature to room temperature |
Electrophilic Fluorination in Cyclic Amine Systems
The introduction of a fluorine atom onto a pre-existing cyclic amine framework, such as pyrrolidine, can be achieved through electrophilic fluorination. wikipedia.org This strategy relies on the generation of a nucleophilic carbon center within the ring, which then attacks an electrophilic fluorine source ("F+"). wikipedia.orgorganicreactions.org In the context of synthesizing 3-fluoropyrrolidine derivatives, this typically involves the formation of an enolate or a related enamine equivalent from an N-protected pyrrolidin-3-one or a similar precursor.
Reagents containing a nitrogen-fluorine (N-F) bond are the most common sources of electrophilic fluorine due to their relative stability, safety, and effectiveness. wikipedia.orgorganicreactions.org These reagents are designed with electron-withdrawing groups attached to the nitrogen atom to render the fluorine atom electron-deficient and thus electrophilic. wikipedia.org Prominent examples of such reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. mdpi.com
The general mechanism for the electrophilic fluorination of a cyclic amine precursor can be outlined as follows:
Deprotonation: A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is used to deprotonate the α-carbon to the carbonyl group in an N-protected pyrrolidin-3-one, generating a lithium enolate.
Fluorine Transfer: The resulting enolate, which is a carbon-centered nucleophile, attacks the electrophilic fluorine atom of the N-F reagent.
Product Formation: The fluorine atom is transferred to the α-carbon, yielding the α-fluorinated ketone. Subsequent reduction of the ketone provides the desired 3-fluoropyrrolidine derivative.
The stereochemical outcome of the fluorination is a critical aspect of this methodology. Asymmetric electrophilic fluorination can be achieved using chiral catalysts or auxiliaries to control the facial selectivity of the enolate's attack on the fluorinating agent, enabling the synthesis of specific stereoisomers like this compound. mdpi.com
| Reagent Class | Example(s) | Key Characteristics |
| N-F Reagents | N-fluorobenzenesulfonimide (NFSI), Selectfluor® | Contain an electrophilic fluorine atom attached to nitrogen; widely used due to stability and safety. wikipedia.orgmdpi.com |
| Bases | Lithium diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong, non-nucleophilic bases used to generate enolates from ketone precursors. |
Fluorine/Halogen Exchange and Related Conversions
An alternative and widely employed strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the C-3 position with a fluoride ion. This approach typically starts from a chiral precursor, most commonly N-Cbz-3(R)-hydroxypyrrolidine. The stereochemistry is inverted during the SN2 reaction, thus the (R)-hydroxy starting material yields the (S)-fluoro product.
The hydroxyl group itself is a poor leaving group and must first be converted into a more reactive species. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. The sulfonate group is an excellent leaving group, facilitating nucleophilic attack by a fluoride source.
Key steps in this conversion process include:
Activation of the Hydroxyl Group: The hydroxyl group of N-Cbz-3(R)-hydroxypyrrolidine is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base (e.g., triethylamine (B128534), pyridine) to form the corresponding sulfonate ester.
Nucleophilic Fluorination: The resulting N-Cbz-3(R)-pyrrolidinyl sulfonate is treated with a source of fluoride ions. Common fluorinating agents for this purpose include alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), often used in conjunction with a phase-transfer catalyst, or tetra-n-butylammonium fluoride (TBAF).
SN2 Displacement: The fluoride ion acts as a nucleophile, displacing the sulfonate leaving group via an SN2 mechanism. This results in the inversion of stereochemistry at the C-3 position, yielding the desired this compound.
This method is highly effective for preparing optically pure fluorinated compounds, as the stereochemistry of the starting alcohol directly controls the stereochemistry of the final fluorinated product. wipo.int
N-Benzyloxycarbonyl (Cbz) Protecting Group Chemistry in this compound Synthesis
N-Cbz Protection Strategies and Their Reactivity Profiles
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in the synthesis of this compound. It prevents the secondary amine of the pyrrolidine ring from undergoing undesired reactions during subsequent synthetic steps, such as fluorination. total-synthesis.com
The protection is typically carried out by reacting the starting material, such as (S)-3-hydroxypyrrolidine, with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comchemicalbook.com The reaction proceeds via a nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as triethylamine or sodium carbonate, is required to neutralize the hydrochloric acid generated during the reaction. total-synthesis.comchemicalbook.com
| Reagent | Base | Solvent | Typical Conditions |
| Benzyl Chloroformate (Cbz-Cl) | Triethylamine, Sodium Carbonate | Dichloromethane, Ethyl Acetate, Water | Room temperature, 0°C to room temperature. total-synthesis.comchemicalbook.com |
| Dibenzyl dicarbonate (B1257347) (Cbz₂O) | Triethylamine, DMAP (cat.) | Dichloromethane, Acetonitrile | Milder alternative to Cbz-Cl. |
The Cbz group is highly robust and stable under a wide range of conditions, including those used for many nucleophilic and electrophilic reactions. It is generally resistant to weakly acidic and basic conditions, making it compatible with many subsequent transformations.
Selective Deprotection Methods of the Cbz Group (e.g., Catalytic Hydrogenolysis, Acidic Cleavage)
The removal of the Cbz group is a critical final step to yield the free 3(S)-fluoropyrrolidine, which can then be used in further synthetic applications. The Cbz group can be cleaved under several distinct conditions, allowing for flexibility in complex syntheses. organic-chemistry.org
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. thalesnano.com The N-Cbz-protected compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). thalesnano.com The reaction breaks the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. This method is highly efficient and clean, but it is incompatible with other functional groups that are sensitive to hydrogenation, such as alkenes, alkynes, or other benzyl-type protecting groups. organic-chemistry.org
Acidic Cleavage: The Cbz group can also be removed under strong acidic conditions. Historically, HBr in acetic acid has been used, but this method is harsh and can affect other acid-sensitive groups. More modern and milder acidic methods have been developed. For instance, a stoichiometric amount of a sulfonic acid, like methanesulfonic acid, in hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group at room temperature. digitellinc.comacs.org Another method involves the use of a Lewis acid such as aluminum chloride (AlCl₃) in HFIP. organic-chemistry.org These methods provide alternatives when catalytic hydrogenolysis is not feasible. organic-chemistry.orgdigitellinc.com
| Method | Reagents | Key Features & Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high yield, clean byproducts. Incompatible with reducible functional groups (e.g., alkenes, alkynes). thalesnano.com |
| Acidic Cleavage | HBr/AcOH, MsOH/HFIP, AlCl₃/HFIP | Useful when hydrogenation is not possible. Can be harsh and may affect other acid-labile protecting groups. organic-chemistry.orgdigitellinc.com |
Stereochemical Analysis and Absolute Configuration Determination of N Cbz 3 S Fluoropyrrolidine
Advanced Spectroscopic Methods for Enantiopurity Assessment (e.g., ¹⁹F NMR for Diastereomeric Ratio Analysis)
The assessment of enantiomeric purity is a crucial step in the characterization of chiral molecules like N-Cbz-3(S)-fluoropyrrolidine. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful tools for this purpose.
¹⁹F NMR for Diastereomeric Ratio Analysis:
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally sensitive and direct method for analyzing fluorinated compounds. For this compound, ¹⁹F NMR can be employed to determine the diastereomeric ratio after derivatization with a chiral resolving agent. The fluorine atom at the C3 position provides a distinct NMR signal. In a chiral environment, the fluorine atoms of the two enantiomers can exhibit different chemical shifts, allowing for their differentiation and quantification.
The general chemical shift range for fluorine in similar pyrrolidine (B122466) environments is approximately -180 to -200 ppm. vulcanchem.com The formation of diastereomers by reacting the enantiomeric mixture with a chiral auxiliary can lead to the appearance of two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two diastereomers. The ratio of the integration of these signals directly corresponds to the diastereomeric ratio, and thus the enantiomeric excess (ee) of the original sample. researchgate.netrsc.org This method's high resolution and the large chemical shift dispersion of ¹⁹F nuclei often allow for accurate quantification even in complex mixtures. rsc.orgchemrxiv.org
Interactive Data Table: Illustrative ¹⁹F NMR Data for Diastereomeric Ratio Analysis
| Diastereomer | Chemical Shift (δ, ppm) | Integration |
| Diastereomer 1 (from (S)-enantiomer) | -195.2 | 1.00 |
| Diastereomer 2 (from (R)-enantiomer) | -195.8 | 0.05 |
Note: The data in this table is illustrative and serves to demonstrate the principle of using ¹⁹F NMR for diastereomeric ratio analysis. Actual chemical shifts and integrations will vary based on the specific chiral derivatizing agent and experimental conditions.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Elucidation
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique used to determine the absolute configuration of chiral molecules in solution. nih.govnih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us Since enantiomers have mirror-image VCD spectra, comparing the experimental VCD spectrum of a compound to the computationally predicted spectrum for a known absolute configuration allows for an unambiguous assignment. nih.govunige.ch
For this compound, the VCD analysis would involve the following steps:
Experimental Measurement: The VCD spectrum of an enantiomerically enriched sample of N-Cbz-fluoropyrrolidine is recorded.
Computational Modeling: Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the VCD spectra for both the (S) and (R) enantiomers. unige.ch
Spectral Comparison: The experimental spectrum is compared with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers confirms its absolute configuration. schrodinger.comrsc.org
This non-destructive technique is particularly valuable when obtaining suitable crystals for X-ray crystallography is challenging. biotools.us
Conformational Analysis and Structural Insights of N Cbz 3 S Fluoropyrrolidine
Computational Chemistry Approaches to Pyrrolidine (B122466) Ring Conformations (e.g., DFT Calculations)
The conformational landscape of the five-membered pyrrolidine ring is complex, characterized by a continuous pseudorotation through various envelope and twist forms. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a crucial tool for elucidating the subtle energy differences between these conformers.
Researchers employ a variety of DFT functionals and basis sets to model the pyrrolidine ring. Common functionals include the hybrid B3LYP and the meta-hybrid M06-2X, often paired with Pople-style basis sets like 6-311+G* or Dunning's correlation-consistent basis sets. These methods have been shown to provide reliable geometries and relative energies for different puckered conformations of the pyrrolidine ring. For instance, studies on proline and its derivatives have successfully used DFT to map the potential energy surface of the ring, identifying the most stable envelope and twist conformations. The inclusion of dispersion corrections (e.g., -D3) is often important to accurately capture weak intramolecular interactions. More advanced and computationally expensive methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD) are sometimes used as benchmarks for DFT results.
The following table summarizes some of the computational methods used in the conformational analysis of pyrrolidine derivatives, which are applicable to the study of N-Cbz-3(S)-fluoropyrrolidine.
| Method | Functional/Level of Theory | Basis Set | Application |
| DFT | B3LYP, B3LYP-D3, M06-2X | 6-311++G(d,p), cc-pVDZ | Geometry optimization, conformational energy calculation |
| Ab initio | MP2, CCSD(T) | 6-31G(d,p), DGTZVP | High-accuracy energy calculations, benchmark for DFT |
| NBO Analysis | Study of hyperconjugative and stereoelectronic interactions |
Influence of Fluorine Substitution on Pyrrolidine Ring Pucker and Inversion Barriers
The substitution of a hydrogen atom with fluorine at the C3 position of the pyrrolidine ring has a significant impact on its conformational equilibrium. The high electronegativity of fluorine introduces stereoelectronic effects that can favor specific ring puckers. In the case of 3-fluoropyrrolidine (B48656), the fluorine atom can occupy either a pseudo-axial or a pseudo-equatorial position, leading to distinct conformational preferences.
Studies on fluorinated prolines have shown that the presence of fluorine can stabilize a Cγ-exo pucker of the pyrrolidine ring. This preference is largely attributed to the "gauche effect," where a conformation with the electronegative fluorine atom and the nitrogen atom in a gauche relationship is favored. This effect is a result of stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H bonding orbital to the antibonding σ* orbital of the C-F bond (σCH → σ*CF).
Stereoelectronic Effects of the Cbz Group and Fluorine on Pyrrolidine Conformation
The conformation of this compound is governed by a delicate balance of stereoelectronic effects originating from both the fluorine substituent and the N-benzyloxycarbonyl (Cbz) protecting group.
As discussed, the fluorine atom exerts a significant gauche effect, promoting a puckering of the ring that brings the fluorine and nitrogen atoms into a close, gauche arrangement. This is driven by stabilizing hyperconjugative interactions. Furthermore, an anomeric effect, involving the delocalization of the nitrogen lone pair into the antibonding σ* orbital of the C-F bond (nN → σ*CF), can also contribute to the conformational preference, particularly influencing the geometry around the N-C bond.
Intermolecular and Intramolecular Interactions Influencing Conformational Preferences
Beyond the intramolecular stereoelectronic effects, the conformational preferences of this compound are also influenced by a network of weaker non-covalent interactions, both within the molecule and between molecules in a condensed phase.
Intramolecular Interactions: A key intramolecular interaction that can arise in 3-fluoropyrrolidine derivatives is a weak hydrogen bond between the fluorine atom and a nearby hydrogen atom, such as the N-H proton in the absence of a Cbz group. In this compound, the possibility of an intramolecular C-H···F interaction involving one of the pyrrolidine ring protons exists, which could further stabilize certain conformations. The presence and strength of such interactions can be investigated using computational methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).
The following table provides a summary of potential non-covalent interactions in this compound.
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
| Intramolecular | |||
| C-H···F Hydrogen Bond | Pyrrolidine C-H | Fluorine | Stabilization of specific ring puckers |
| Intermolecular | |||
| C-H···O Hydrogen Bond | Pyrrolidine C-H, Phenyl C-H | Cbz Carbonyl Oxygen | Major contributor to crystal packing |
| π-π Stacking | Phenyl ring of Cbz group | Phenyl ring of Cbz group | Contributes to crystal stability |
| C-H···F Hydrogen Bond | Pyrrolidine C-H, Phenyl C-H | Fluorine | Directional interaction influencing packing |
Applications As Advanced Synthetic Intermediates and Chiral Scaffolds in Research
Utility in the Construction of Bioactive Molecule Analogs and Derivatives
The (S)-3-fluoropyrrolidine scaffold, derived from its N-Cbz protected form, is a privileged structure in medicinal chemistry for the development of novel therapeutic agents. mdpi.commdpi.com The strategic introduction of a fluorine atom can enhance a molecule's lipophilicity, bioavailability, and resistance to metabolic degradation without causing significant steric hindrance. mdpi.comresearchgate.net This makes N-Cbz-3(S)-fluoropyrrolidine an ideal starting material for creating analogs of existing drugs or entirely new bioactive compounds.
The table below summarizes examples of bioactive molecule classes where the fluoropyrrolidine scaffold is a key structural component.
| Bioactive Molecule Class | Target | Therapeutic Area | Key Intermediate/Scaffold |
| Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors | DPP-IV | Type 2 Diabetes | (S)-3-fluoropyrrolidide amide clockss.org |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase (e.g., hCA II, hCA IX) | Cancer, Glaucoma | Fluorinated tertiary benzenesulfonamides tandfonline.com |
| HIV Protease Inhibitors | HIV Protease | HIV/AIDS | Fluorinated proline derivatives core.ac.uk |
| Tyrosine Regulated Kinase Inhibitors | Tyrosine Kinase | Cancer | (S)-3-fluoropyrrolidine modified pyrazolopyridazine ossila.com |
Role in the Development of Chiral Ligands for Asymmetric Catalysis and Metal Complexes
The rigid, stereodefined structure of this compound makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. mdpi.com Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. nih.govfrontiersin.org
The pyrrolidine (B122466) framework is a cornerstone of many "privileged ligands" due to its effectiveness in a wide range of transformations. mdpi.comsigmaaldrich.com The introduction of fluorine can modulate the electronic properties of the ligand, which in turn influences the reactivity and selectivity of the metal catalyst it coordinates to. rsc.org For example, fluorinated ligands can alter the electrophilicity of the metal center, potentially improving catalytic activity and enantioselectivity. nih.gov
While this compound itself is a protected intermediate, it is readily converted into functional ligands. The Cbz group can be removed to free the secondary amine, which can then be further functionalized to create bidentate or polydentate ligands, such as P,N-ligands or N,N-ligands. nih.govorganic-chemistry.org These ligands have been successfully applied in various metal-catalyzed reactions, including hydrogenations, cycloadditions, and allylic substitutions. nih.govsci-hub.se For instance, a Cu(II) complex with a chiral (S)-tol-BINAP ligand was used for the asymmetric 1,3-dipolar cycloaddition to create chiral 4-fluoropyrrolidines, demonstrating the utility of chiral scaffolds in stereoselective synthesis. sci-hub.senih.gov
| Catalyst System Component | Reaction Type | Metal | Significance |
| Chiral Pyrrolidine Ligand | 1,3-Dipolar Cycloaddition | Copper (Cu) | Access to chiral pyrrolidines with multiple stereocenters. sci-hub.senih.gov |
| Chiral P,N-Ligands (PHOX type) | Allylic Substitution | Palladium (Pd) | High enantioselectivity through modular ligand design. nih.gov |
| Chiral N-Heterocyclic Carbenes (NHCs) | Various | Transition Metals | Robust, tunable ligands for stereoselective transformations. rsc.org |
| Chiral Diimine Ligands | Diels-Alder Reaction | Copper (Cu) | Fluorinated ligands showing varied selectivity. rsc.org |
Integration into the Synthesis of Ionic Liquids and Functional Materials (e.g., Ferroelectrics)
The unique properties of the fluoropyrrolidine scaffold extend beyond biological applications into materials science. This compound is a precursor to chiral pyrrolidinium (B1226570) cations that are used to construct advanced functional materials like ionic liquids (ILs) and ferroelectrics.
Ionic Liquids: Ionic liquids are salts with melting points below 100 °C, known for their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.com Fluorinated pyrrolidinium-based ILs have been developed for applications in high-voltage Li-ion batteries. rsc.org In one study, 1-methyl-1-propyl-3-fluoropyrrolidinium bis(fluorosulfonyl)imide (PMpyrf-FSI) was synthesized from a 3-fluoropyrrolidine (B48656) precursor. rsc.org Such ILs exhibit high oxidation stability (>5.5 V vs Li+/Li) and good cyclability in high-voltage battery cells. The fluorine atom contributes to the electrochemical stability of the cation, a critical factor for next-generation energy storage devices. rsc.org The synthesis often involves the quaternization of the pyrrolidine nitrogen, a step that would follow the deprotection of an N-Cbz intermediate. mdpi.comrsc.org
Ferroelectric Materials: Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, making them useful for non-volatile memory and sensors. aps.orgresearchgate.net The introduction of chiral organic cations, such as (S)-(+)-3-fluoropyrrolidinium, into inorganic perovskite frameworks can induce ferroelectricity. A cadmium-based perovskite incorporating (S)-(+)-3-fluoropyrrolidine was shown to be a ferroelectric with a Curie temperature (Tc) of 303 K. ossila.com This is significantly higher than the non-fluorinated analog, effectively raising the material's operating temperature to room temperature, a key advantage for practical applications. ossila.com The chirality and the dipole moment associated with the C-F bond of the organic component are crucial for breaking centrosymmetry and inducing the desired ferroelectric properties.
| Material Type | Specific Compound/System | Key Property | Application |
| Ionic Liquid | 1-methyl-1-propyl-3-fluoropyrrolidinium FSI | High Oxidation Stability (>5.5 V) rsc.org | High-Voltage Li-ion Battery Electrolytes rsc.org |
| Ferroelectric | Cadmium-(S)-(+)-3-fluoropyrrolidine Perovskite | Curie Temperature (Tc) = 303 K ossila.com | Room-Temperature Ferroelectric Devices ossila.com |
Preparation of Fluorinated Pyrrolidine-Based Probes and Chemical Tools
The fluorine atom is a powerful tool for chemical biology, not only for modulating bioactivity but also as a reporter for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a chemical shift that is highly sensitive to the local electronic environment, with a near-absence of background signal in biological systems. cfplus.cz
This compound is an ideal precursor for synthesizing ¹⁹F NMR probes. By incorporating the (S)-3-fluoropyrrolidine moiety into peptides, proteins, or other biomolecules, researchers can study their structure, conformation, and interactions with binding partners. acs.org For example, the distinct chemical shifts of 3,4-difluorinated prolines, which can be used alongside monofluorinated versions, allow for combinatorial labeling to study complex protein sequences with minimal signal overlap. acs.org
Furthermore, the specific placement of a fluorine atom on a pyrrolidine ring can influence its interaction with biological targets in a predictable way. Studies on G-quadruplex DNA have shown that the β-fluorination of peripheral pyrrolidine ligands leads to a distinct ring conformation and a different binding mode compared to the non-fluorinated analog. rsc.org This highlights the role of fluorinated pyrrolidines not just as passive probes but as active tools to modulate and investigate biological interactions. These probes can be equipped with "clickable" functional groups, such as azides, allowing for their easy and site-selective attachment to biomolecules via click chemistry, greatly simplifying the development of new chemical tools. cfplus.cz
Derivatives and Analogues of N Cbz 3 S Fluoropyrrolidine
Synthesis and Stereochemistry of Related N-Cbz-Fluoropyrrolidines (e.g., N-Cbz-3(R)-fluoropyrrolidine)
The synthesis of enantiomerically pure fluorinated pyrrolidines is a significant area of research, with stereocontrol being a critical aspect. The preparation of both N-Cbz-3(S)-fluoropyrrolidine and its enantiomer, N-Cbz-3(R)-fluoropyrrolidine, often commences from the corresponding chiral hydroxypyrrolidine precursors.
A common and effective method for the synthesis of This compound involves the deoxyfluorination of (R)-N-Cbz-3-hydroxypyrrolidine. This transformation is typically achieved with inversion of stereochemistry. A variety of fluorinating reagents can be employed for this purpose, with aminodifluorosulfinium salts like XtalFluor-E, in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proving to be highly efficient. acs.org This method proceeds with high stereochemical integrity, affording the desired (S)-enantiomer with excellent enantiomeric excess. acs.org
The synthesis of N-Cbz-3(R)-fluoropyrrolidine can be accomplished through similar strategies, starting from the corresponding (S)-N-Cbz-3-hydroxypyrrolidine. Alternatively, kinetic resolution of racemic 3-hydroxypyrrolidine can provide access to the (R)-enantiomer. For instance, enzymatic acetylation of racemic 3-hydroxypyrrolidine using a lipase (B570770) in the presence of a ruthenium catalyst for in situ racemization of the starting material can yield the N-Cbz protected (R)-acetate with high enantioselectivity, which can then be further processed. rsc.org
The stereochemistry of these fluorinated pyrrolidines has a profound impact on their conformational preferences. The presence of the electronegative fluorine atom can lead to significant stereoelectronic effects, such as the gauche effect, which influences the puckering of the pyrrolidine (B122466) ring. nih.gov This, in turn, can dictate the spatial orientation of substituents and play a crucial role in the biological activity of molecules derived from these building blocks.
| Starting Material | Reagent | Product | Key Features |
| (R)-N-Cbz-3-hydroxypyrrolidine | XtalFluor-E, DBU | This compound | High yield and stereochemical inversion. acs.org |
| Racemic 3-hydroxypyrrolidine | Lipase, Ru-catalyst, Acyl donor, then Cbz protection | N-Cbz-3(R)-fluoropyrrolidine | Dynamic kinetic resolution. rsc.org |
Exploration of Diverse Substitution Patterns and Their Synthetic Feasibility
The this compound scaffold serves as a versatile platform for the introduction of a wide array of substituents, leading to a diverse range of analogues with potentially novel properties. The synthetic feasibility of these substitutions is a key consideration, with various methodologies being developed to functionalize the pyrrolidine ring.
One approach involves the use of N-protected 4-hydroxyproline (B1632879) derivatives, which can undergo stereospecific fluorination followed by further modifications. For example, treatment of N-protected (2S,4R)-4-hydroxyproline with fluorinating agents can yield (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are versatile synthons for creating diverse amides and esters. researchgate.net While not directly starting from this compound, this highlights the general feasibility of creating diverse substitution patterns on the fluorinated pyrrolidine ring.
Furthermore, 1,3-dipolar cycloaddition reactions offer a powerful tool for the synthesis of highly substituted fluorinated pyrrolidines. The reaction of azomethine ylides with fluorinated dipolarophiles, such as (E)-ethyl 3-fluoroacrylate, can lead to the regio- and stereoselective formation of enantiopure fluorinated prolines. organic-chemistry.org This strategy allows for the construction of pyrrolidines with multiple stereocenters and diverse substitution patterns in a controlled manner.
The introduction of substituents at various positions on the N-Cbz-fluoropyrrolidine ring can be achieved through a variety of organic transformations. For instance, C-H activation and functionalization methodologies are emerging as powerful tools for the direct introduction of substituents onto the pyrrolidine core. researchgate.net The feasibility of these reactions often depends on the directing ability of the N-Cbz group and the reactivity of the specific C-H bond.
| Synthetic Strategy | Description | Potential for Diverse Substitution |
| Functionalization of Hydroxyproline Derivatives | Stereospecific fluorination followed by modification of the carboxyl group. | High, allows for a wide range of amide and ester derivatives. researchgate.net |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with fluorinated alkenes. | High, enables the construction of highly substituted pyrrolidines with multiple stereocenters. organic-chemistry.org |
| C-H Activation/Functionalization | Direct introduction of substituents at C-H bonds. | Moderate to high, depends on the development of suitable catalytic systems. researchgate.net |
Advanced Chemical Transformations of this compound into Complex Molecular Architectures
This compound is not merely a final product but a versatile intermediate that can undergo a variety of advanced chemical transformations to construct more complex and medicinally relevant molecules. The presence of the fluorine atom and the protected amine functionality provides a unique combination of stability and reactivity that can be exploited in multi-step syntheses.
One significant transformation is the ring expansion of N-Cbz-protected prolinols. Treatment of these compounds with deoxyfluorinating reagents like DAST can induce a rearrangement, leading to the formation of fluorinated piperidine (B6355638) derivatives. rsc.orgtotal-synthesis.com This ring expansion occurs through the formation of an aziridinium (B1262131) ion intermediate, followed by a nucleophilic attack that results in the larger ring system. This strategy provides access to a different class of fluorinated heterocycles that would be challenging to synthesize directly.
Furthermore, the N-Cbz protecting group itself can be strategically manipulated. For instance, N-Cbz protected amino groups are stable under a variety of reaction conditions but can be readily removed via hydrogenolysis, allowing for further functionalization of the nitrogen atom. numberanalytics.com This orthogonality to many other protecting groups makes it a valuable component in the synthesis of complex molecules such as peptides and natural products.
The pyrrolidine ring of this compound can also be cleaved to generate acyclic structures with defined stereochemistry. This deconstructive approach can be a powerful tool for the synthesis of complex acyclic molecules that might be difficult to prepare using traditional linear synthetic routes.
The utility of this compound as a building block is evident in its incorporation into larger, biologically active molecules. For example, fluorinated pyrrolidine derivatives are key components in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. researchgate.net The stereochemistry and the presence of the fluorine atom in the pyrrolidine ring are often crucial for the potency and selectivity of these inhibitors.
Future Research Directions and Emerging Trends in N Cbz 3 S Fluoropyrrolidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes to chiral fluorinated compounds is a paramount goal in modern organic chemistry. Future research in the synthesis of N-Cbz-3(S)-fluoropyrrolidine is poised to embrace greener and more sustainable methodologies, moving away from traditional, often hazardous, fluorinating reagents and purification methods.
Chemoenzymatic and Biocatalytic Approaches: A significant trend is the increasing use of enzymes to achieve high stereoselectivity under mild reaction conditions. nih.govmdpi.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, are particularly promising for the synthesis of complex chiral molecules like this compound. nih.govnih.govrsc.org Future efforts will likely focus on:
Enzymatic Desymmetrization: Utilizing enzymes to selectively fluorinate or modify a prochiral pyrrolidine (B122466) precursor to generate the desired (S)-enantiomer.
Kinetic Resolution: Employing enzymes to resolve a racemic mixture of 3-fluoropyrrolidine (B48656), followed by N-Cbz protection.
Engineered Enzymes: The development of novel biocatalysts through directed evolution to enhance substrate specificity, reactivity, and stability for the synthesis of fluorinated compounds. mdpi.com A one-step biocatalytic process can be superior in terms of step- and atom-economy compared to multi-step chemical syntheses. mdpi.com
Green Fluorination Reagents: Research is actively seeking alternatives to traditional fluorinating agents that are often toxic and difficult to handle. The development and application of greener fluorinating reagents, such as those that are solid-supported or can be generated in situ, will be crucial.
Sustainable Solvents and Reaction Conditions: The principles of green chemistry emphasize the use of safer solvents and minimizing energy consumption. nih.gov Future synthetic protocols for this compound will likely explore:
Aqueous Synthesis: Performing reactions in water as a solvent to reduce the reliance on volatile organic compounds.
Solvent-Free Reactions: Designing processes that occur in the absence of a solvent, further minimizing waste.
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy input.
| Sustainable Method | Key Advantages | Potential Application for this compound |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enantioselective fluorination of an N-Cbz-pyrrolidine precursor. |
| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical reactions. | Multi-step synthesis starting from simple, achiral precursors. |
| Green Fluorinating Agents | Reduced toxicity and improved handling safety. | Direct fluorination of N-Cbz-3-hydroxypyrrolidine. |
| Aqueous Synthesis | Environmentally benign solvent, improved safety. | Enzymatic reactions or reactions with water-soluble reagents. |
Integration of this compound Synthesis into Continuous Flow Chemistry and Automated Platforms
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and reproducibility. mtak.hubohrium.comrsc.org The synthesis of this compound is well-suited for integration into these modern technologies.
Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. mtak.humdpi.com For the synthesis of this compound, flow reactors could be employed for:
Fluorination Reactions: Enabling the use of highly reactive fluorinating agents in a controlled and safe manner.
Multi-step Sequences: Telescoping multiple reaction steps into a single, continuous process, thereby reducing manual handling and purification steps. mtak.hu
In-line Purification: Integrating purification modules, such as solid-phase extraction or chromatography, directly into the flow system.
Automated Synthesis Platforms: Robotic platforms, often guided by artificial intelligence, are revolutionizing chemical synthesis by enabling high-throughput experimentation and optimization. semanticscholar.orgnih.gov These platforms can be used to:
Rapidly Screen Reaction Conditions: Automatically vary parameters such as temperature, reaction time, and reagent stoichiometry to identify optimal conditions for the synthesis of this compound.
Synthesize Analogue Libraries: Efficiently produce a range of fluorinated pyrrolidine derivatives for structure-activity relationship (SAR) studies.
Data-Driven Synthesis: Utilize machine learning algorithms to predict reaction outcomes and guide the synthesis planning process. semanticscholar.org
| Technology | Key Advantages | Potential Application for this compound Synthesis |
| Continuous Flow Chemistry | Enhanced safety, precise control, scalability, integration of steps. | Fluorination, Cbz-protection, and purification in a continuous sequence. |
| Automated Synthesis Platforms | High-throughput screening, rapid optimization, library synthesis. | Optimization of fluorination conditions and synthesis of related analogues. |
| AI-Informed Synthesis | Predictive modeling, automated planning of synthetic routes. | Designing novel and efficient synthetic pathways. |
Advanced Computational Modeling for Reaction Prediction and Conformational Control in Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery and development, providing valuable insights into reaction mechanisms and molecular properties. emich.eduacs.org Advanced computational modeling will play a crucial role in the future of this compound chemistry.
Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to:
Predict Stereoselectivity: Model the transition states of fluorination reactions to predict and understand the origin of stereoselectivity, aiding in the rational design of catalysts and reaction conditions for the synthesis of the desired (S)-enantiomer. emich.eduacs.orgemich.edu
Elucidate Reaction Mechanisms: Investigate the detailed mechanistic pathways of synthetic transformations, helping to optimize reaction conditions and identify potential side reactions. rsc.org
Screen Potential Reagents: Computationally evaluate the reactivity and selectivity of different fluorinating agents before their experimental implementation.
Conformational Control: The introduction of fluorine can significantly influence the conformational preferences of the pyrrolidine ring, which in turn affects its biological activity. Computational methods, such as molecular dynamics simulations, can be used to:
Analyze Conformational Landscapes: Predict the preferred conformations of this compound and its derivatives.
Understand Fluorine's Influence: Elucidate the stereoelectronic effects of the fluorine atom on the puckering of the pyrrolidine ring.
Design Conformationally Constrained Analogues: Guide the synthesis of derivatives with specific desired conformations for enhanced biological activity.
| Computational Method | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Predicting reaction outcomes, understanding stereoselectivity, elucidating reaction mechanisms. researchgate.net |
| Molecular Dynamics (MD) Simulations | Analyzing conformational preferences, studying the influence of fluorine on ring pucker. |
| Machine Learning Models | Predicting reaction success, optimizing reaction conditions. |
Expanding the Scope of Academic Applications in Chemical Biology and Material Science
The unique properties conferred by the fluorine atom make this compound a valuable building block for applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and material science.
Chemical Biology: The strategic incorporation of this compound into biologically active molecules can provide valuable tools for studying biological processes. rsc.org Future applications may include:
Peptide and Peptidomimetic Design: The introduction of 3-fluoroproline, derived from this compound, into peptides can modulate their conformation, stability, and biological activity. mdpi.com This can lead to the development of novel therapeutic peptides and probes for studying protein-protein interactions.
Bioactive Molecule Design: The pyrrolidine scaffold is a common motif in many biologically active compounds. nih.gov this compound can serve as a versatile starting material for the synthesis of novel enzyme inhibitors, receptor ligands, and other bioactive molecules with improved pharmacological properties. nih.gov
¹⁹F NMR Probes: The fluorine atom can serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of molecular interactions and dynamics in biological systems.
Material Science: The incorporation of fluorinated building blocks into polymers and other materials can impart unique and desirable properties. nih.govalfa-chemistry.compageplace.de this compound, after deprotection and further functionalization, could be used as a monomer for the synthesis of:
Fluorinated Polymers: Creating polymers with enhanced thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). nih.govrsc.orgmdpi.com
Chiral Polymers: Developing polymers with defined chirality for applications in chiral separations, asymmetric catalysis, and smart materials.
Functional Materials: Designing materials with specific optical, electronic, or biological properties for applications in sensors, membranes, and biomedical devices.
| Field of Application | Potential Use of this compound |
| Chemical Biology | Incorporation into peptides to modulate conformation and stability; synthesis of novel bioactive molecules; development of ¹⁹F NMR probes. |
| Material Science | Monomer for the synthesis of fluorinated and chiral polymers; development of functional materials with unique properties. |
Q & A
Q. Q1: What are the critical parameters for optimizing the stereoselective synthesis of N-Cbz-3(S)-fluoropyrrolidine?
A: Successful stereoselective synthesis hinges on:
- Chiral auxiliary selection : Use of (S)-configured starting materials (e.g., L-proline derivatives) to retain chirality during fluorination .
- Fluorination conditions : Electrophilic fluorinating agents (e.g., Selectfluor) in aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to minimize racemization .
- Protection/deprotection : Stability of the Cbz group under fluorination; avoid acidic conditions that may cleave the carbamate .
- Purification : Chromatography or recrystallization to isolate the enantiomerically pure product, verified by chiral HPLC or optical rotation .
Q. Q2: How can researchers characterize the fluorination efficiency and regioselectivity in this compound synthesis?
A: Key methods include:
- <sup>19</sup>F NMR : Quantifies fluorination efficiency and identifies byproducts (e.g., diastereomers or over-fluorinated species) .
- X-ray crystallography : Confirms absolute stereochemistry and spatial arrangement of the fluorine atom .
- Isotopic labeling : <sup>2</sup>H or <sup>13</sup>C labeling at the fluorination site to track reaction pathways via MS or NMR .
Advanced Synthetic Challenges
Q. Q3: What strategies address low yields in the fluorination of pyrrolidine rings without compromising enantiomeric excess?
A:
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance fluorinating agent reactivity while stabilizing intermediates .
- Additive screening : Catalytic Lewis acids (e.g., Mg(OTf)2) can accelerate fluorination and suppress side reactions .
- In situ monitoring : Real-time <sup>19</sup>F NMR or IR spectroscopy to adjust reaction parameters dynamically .
Q. Q4: How do steric and electronic effects influence the reactivity of this compound in subsequent derivatization?
A:
- Steric hindrance : The Cbz group and fluorine atom at C3 restrict nucleophilic attack at the pyrrolidine nitrogen, favoring reactions at less hindered positions (e.g., C4) .
- Electronic effects : Fluorine's electron-withdrawing nature activates adjacent carbons for functionalization (e.g., via Pd-catalyzed cross-coupling) .
- Computational modeling : DFT studies predict reactive sites and guide reagent selection (e.g., Grignard vs. organozinc reagents) .
Analytical and Data Interpretation
Q. Q5: How should researchers resolve discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR data for this compound derivatives?
A:
- Referencing : Compare with published spectra of structurally analogous compounds (e.g., (3R,4R)-N-Cbz-3,4-difluoropyrrolidine) to identify shifts caused by fluorine’s anisotropic effects .
- Decoupling experiments : <sup>19</sup>F decoupling in NMR simplifies splitting patterns and clarifies coupling constants .
- Crystallographic validation : Resolve ambiguities in NOESY or COSY data using X-ray structures .
Q. Q6: What analytical pitfalls arise when quantifying trace impurities in fluorinated pyrrolidines?
A:
- Fluorine-specific artifacts : HF elimination during GC-MS analysis may generate false peaks; use LC-MS with soft ionization (e.g., ESI) .
- Residual solvents : DMF or DMSO can coordinate with fluorine, masking impurities; employ deuterated solvents for NMR .
- Validation : Cross-check results with orthogonal methods (e.g., ICP-MS for halogen content vs. ion chromatography) .
Applications in Drug Discovery
Q. Q7: How does the 3(S)-fluoro configuration impact N-Cbz-pyrrolidine’s utility as a building block in medicinal chemistry?
A:
- Bioisosterism : The fluorine atom mimics hydroxyl groups in target binding while enhancing metabolic stability .
- Conformational rigidity : Fluorine’s electronegativity restricts pyrrolidine ring puckering, favoring bioactive conformations in kinase inhibitors .
- Case study : Fluoropyrrolidines are used in protease-resistant peptide analogs, leveraging C–F bonds to block enzymatic cleavage .
Q. Q8: What methodologies evaluate the pharmacokinetic (PK) effects of fluorination in this compound derivatives?
A:
- In vitro assays : Microsomal stability tests (human liver microsomes) quantify CYP450-mediated degradation .
- LogP measurements : Compare fluorinated vs. non-fluorinated analogs to assess lipophilicity changes via shake-flask or HPLC methods .
- In vivo imaging : <sup>18</sup>F-labeled analogs track biodistribution using PET, correlating fluorine position with tissue uptake .
Advanced Research Directions
Q. Q9: How can researchers leverage this compound in fragment-based drug discovery (FBDD)?
A:
- Fragment screening : Use SPR or MST to measure binding affinity to targets (e.g., GPCRs) .
- Structure-activity relationship (SAR) : Systematic substitution at C4/C5 with groups (e.g., boronic esters) to enhance target engagement .
- Cryo-EM studies : Visualize fragment-protein interactions at atomic resolution to guide optimization .
Q. Q10: What computational tools predict the metabolic stability of fluorinated pyrrolidine scaffolds?
A:
- ADMET predictors : Software like Schrödinger’s QikProp or MOE ADME/Tox estimates clearance rates and metabolite profiles .
- MD simulations : Simulate CYP450 binding to identify vulnerable sites for deuteration or steric shielding .
- Machine learning : Train models on fluorinated compound libraries to predict site-specific metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
